1-Hydroxypiperidine-2-carboxamide: Technical Guide to Structure, Synthesis, and Pharmacological Applications
1-Hydroxypiperidine-2-carboxamide: Technical Guide to Structure, Synthesis, and Pharmacological Applications
Abstract
1-Hydroxypiperidine-2-carboxamide (also known as N-hydroxy-pipecolamide) represents a specialized cyclic hydroxamic acid scaffold critical in the design of metalloenzyme inhibitors and siderophore mimics. Structurally derived from pipecolic acid (homoproline), this compound features a unique N-hydroxy functionality within a saturated six-membered ring, coupled with an exocyclic amide. This configuration confers potent bidentate chelating capabilities, particularly for Zinc(II) and Iron(III) ions, making it a high-value pharmacophore in the development of Histone Deacetylase (HDAC) inhibitors and novel antimicrobial agents. This guide provides an in-depth analysis of its chemical properties, synthetic pathways, and therapeutic utility.
Chemical Structure and Physiochemical Properties[1][2][3][4][5][6][7]
Structural Identity
The molecule consists of a piperidine ring substituted at the nitrogen (position 1) with a hydroxyl group and at the adjacent carbon (position 2) with a carboxamide group. Unlike linear hydroxamic acids (e.g., SAHA), the nitrogen atom is constrained within the ring, reducing conformational entropy and potentially enhancing binding selectivity.
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IUPAC Name: 1-Hydroxypiperidine-2-carboxamide
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Common Name: N-Hydroxy-pipecolamide
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Molecular Weight: 144.17 g/mol [2]
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Core Scaffold: Cyclic N-hydroxy-α-amino amide
Chelation Geometry & Tautomerism
The biological activity of 1-hydroxypiperidine-2-carboxamide is driven by its ability to form stable 5-membered chelate rings with transition metals.
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Bidentate Chelation: The oxygen of the N-hydroxyl group and the oxygen of the carbonyl group coordinate to the metal ion.
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Tautomerism: While the amide group is relatively stable, the N-hydroxy moiety can participate in proton transfer, influencing the pKa (typically ~8.5–9.5 for the N-OH group).
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Stereochemistry: The C2 position is chiral. The (S)-enantiomer (derived from L-pipecolic acid) is the most common biologically active form, often mimicking L-proline residues in peptide mimetics.
Solubility and Stability
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Solubility: High water solubility due to multiple hydrogen bond donors/acceptors. Soluble in polar organic solvents (MeOH, DMSO).
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Stability: The N-hydroxy group is susceptible to oxidation, potentially forming a nitrone (1-oxido-2,3,4,5-tetrahydropyridin-1-ium) under strong oxidative conditions. Storage under inert atmosphere at -20°C is recommended to prevent disproportionation.
Synthesis and Manufacturing Protocols
The synthesis of 1-hydroxypiperidine-2-carboxamide generally proceeds via the oxidation of pipecolic acid derivatives. Two primary routes are established: Chemical Oxidation and Chemo-Enzymatic Synthesis.
Chemical Synthesis Route (Oxidation of Secondary Amine)
This protocol utilizes m-chloroperoxybenzoic acid (m-CPBA) to oxidize the secondary amine of a protected pipecolic acid precursor.
Step-by-Step Protocol:
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Esterification: React L-pipecolic acid with thionyl chloride in methanol to yield Methyl pipecolate hydrochloride .
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Free Base Formation: Neutralize with NaHCO₃ and extract the free amine.
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Oxidation:
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Dissolve methyl pipecolate in dichloromethane (DCM) at 0°C.
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Add m-CPBA (1.1 equivalents) dropwise.
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Stir for 2 hours. The reaction produces the N-hydroxy ester.
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Note: Control temperature strictly to avoid over-oxidation to the nitrone.
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Amidation:
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Treat the N-hydroxy methyl ester with methanolic ammonia (7N NH₃ in MeOH) at room temperature for 24 hours.
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Concentrate in vacuo.
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Purification: Recrystallize from EtOH/Et₂O or purify via silica gel chromatography (Eluent: DCM/MeOH 9:1).
Biosynthetic Pathway (Green Chemistry)
Recent advances in metabolic engineering have enabled the production of N-hydroxy-pipecolic acid (NHP) using E. coli expressing plant-derived enzymes.
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Precursor: L-Lysine.
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Enzymes:
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Lysine α-oxidase (RaiP): Converts L-Lysine to 2-keto-6-aminocaproate.
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Pip2C Reductase (DpkA): Cyclizes the intermediate to L-pipecolic acid.
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Flavin-containing Monooxygenase (FMO1): Selectively hydroxylates the ring nitrogen to form NHP.
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Conversion: The resulting NHP can be chemically converted to the amide or used directly in peptide coupling.
Synthesis Workflow Diagram
Caption: Chemical and chemo-enzymatic synthesis pathways for 1-Hydroxypiperidine-2-carboxamide.
Applications in Drug Discovery[3]
Histone Deacetylase (HDAC) Inhibition
The 1-hydroxypiperidine-2-carboxamide structure is a "cap-group modified" hydroxamic acid. It serves as the Zinc-Binding Group (ZBG) in Cyclic Hydroxamic Acid-containing Peptides (CHAPs) .
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Mechanism: The N-OH and C=O groups coordinate the Zn²⁺ ion in the catalytic pocket of HDAC enzymes.
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Selectivity: Unlike linear hydroxamates (e.g., SAHA) which are pan-HDAC inhibitors, the cyclic nature of the piperidine ring imposes steric constraints that can improve selectivity for specific isoforms (e.g., HDAC6 vs. HDAC1).
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Potency: CHAP31, a derivative containing this scaffold, exhibits nanomolar potency against HDACs and significant antitumor activity.
Metallo-β-Lactamase (MBL) Inhibition
Bacterial resistance mediated by MBLs (which degrade carbapenems) is a global health crisis.
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Role: The scaffold acts as a zinc chelator, stripping the metal ions from the active site of enzymes like NDM-1 or VIM-2, thereby restoring the efficacy of beta-lactam antibiotics.
Mechanism of Action Diagram
Caption: Bidentate chelation of the active site Zinc ion by the 1-hydroxypiperidine-2-carboxamide scaffold.
Analytical Characterization
To validate the synthesis of 1-hydroxypiperidine-2-carboxamide, the following analytical signatures are diagnostic:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 8.5–9.5 ppm (broad s, 1H) | N-OH proton. Exchangeable with D₂O. |
| δ 2.8–3.2 ppm (m, 1H) | H-2 (methine proton alpha to amide). | |
| δ 6.9–7.5 ppm (two s, 2H) | NH₂ amide protons. | |
| ¹³C NMR | δ ~170–175 ppm | C=O (Carbonyl carbon). |
| δ ~65 ppm | C-2 (Methine carbon). | |
| FT-IR | ~3200–3400 cm⁻¹ | Broad O-H / N-H stretch. |
| ~1650–1690 cm⁻¹ | Amide I band (C=O stretch). | |
| Mass Spectrometry | [M+H]⁺ = 145.09 | Protonated molecular ion. |
| [M+Na]⁺ = 167.08 | Sodium adduct. | |
| Ferric Chloride Test | Deep Red/Purple Color | Positive indication of hydroxamic acid/N-hydroxy functionality. |
References
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Enzymatic Synthesis of Pipecolic Acid Derivatives: Tani, Y., et al.[3] "Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida."[3] Applied Microbiology and Biotechnology, 2006.
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HDAC Inhibitor Design (CHAP Peptides): Komatsu, Y., et al. "Cyclic hydroxamic-acid-containing peptide 31, a potent synthetic histone deacetylase inhibitor with antitumor activity." Cancer Research, 2001.
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Biosynthesis of N-Hydroxy Pipecolic Acid: Holmes, E.C., et al. "An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli." Frontiers in Bioengineering and Biotechnology, 2022.
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Chemical Properties of N-Hydroxypiperidines: O'Neil, I. A., et al.[4] "A convenient synthesis of secondary hydroxylamines."[4] Tetrahedron Letters, 2001.[4]
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General Hydroxamic Acid Chelation: Marmion, C. J., et al. "Hydroxamic acids as potent metal chelators: from siderophores to metalloenzyme inhibitors." Chemical Society Reviews, 2004.
Sources
- 1. N-HYDROXYPIPERIDINE-1-CARBOXAMIDE | CAS 54711-43-2 [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
